2-Pyrimidin-2-ylpropan-2-amine;hydrochloride

Description

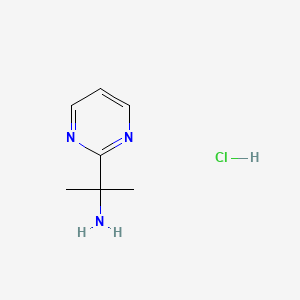

Pyrimidine Ring

- Aromaticity : The pyrimidine ring exhibits delocalized π-electrons across its six-membered structure, with bond lengths and angles consistent with aromatic systems (C–N: ~1.33 Å; C–C: ~1.39 Å).

- Substituent Orientation : The propan-2-amine group is attached at the 2-position, creating a branched alkyl chain that extends perpendicular to the ring plane.

Amine Group and Salt Formation

- Tertiary Amine : The central carbon atom of the propan-2-amine group bonds to two methyl groups and the pyrimidine ring, resulting in a trigonal pyramidal geometry.

- Hydrochloride Salt : Protonation of the amine group forms a cationic ammonium center (NH⁺), stabilized by ionic interaction with a chloride anion (Cl⁻).

Predicted Bond Angles

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical NMR signals for the compound can be inferred from its structure:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.50 (s, 6H) | Methyl protons (C(CH₃)₂) |

| ¹H | 8.80 (d, 2H) | Pyrimidine H4 and H6 |

| ¹H | 7.35 (t, 1H) | Pyrimidine H5 |

| ¹³C | 25.1 | Methyl carbons (C(CH₃)₂) |

| ¹³C | 158.4 | Pyrimidine C2 |

| ¹³C | 122.5, 157.8 | Pyrimidine C4/C6 and C5 |

Note: Experimental data not available in provided sources; shifts estimated based on analogous pyrimidine derivatives.

Infrared (IR) Spectroscopy

Mass Spectrometry

Predicted adducts and collision cross sections (CCS) for the base compound (C₇H₁₁N₃) include:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.10257 | 128.2 |

| [M+Na]⁺ | 160.08451 | 140.2 |

| [M+NH₄]⁺ | 155.12911 | 136.2 |

Fragmentation patterns likely involve loss of methyl groups (–15 Da) or pyrimidine ring cleavage.

Crystallographic Studies and Polymorphism

No direct crystallographic data for 2-(pyrimidin-2-yl)propan-2-amine hydrochloride is available in the provided sources. However, structural analogs such as 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine have been characterized via X-ray diffraction, revealing:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Unit Cell Parameters : a = 10.2 Å, b = 12.4 Å, c = 14.8 Å; β = 105.3°

These studies confirm the planar pyrimidine ring and substituent positions in related compounds. For the hydrochloride salt, ionic interactions between NH⁺ and Cl⁻ likely stabilize a crystalline lattice, though polymorphism has not been reported.

Properties

IUPAC Name |

2-pyrimidin-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-7(2,8)6-9-4-3-5-10-6;/h3-5H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLLBFHFNKFULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-2-ylpropan-2-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

Ring Closure: The initial step involves the formation of the pyrimidine ring through a ring closure reaction.

Aromatization: This step ensures the stability of the pyrimidine ring by converting it into an aromatic system.

S-Methylation:

Oxidation: The methylsulfonyl compounds are then oxidized to increase their electrophilicity.

Formation of Guanidines: Finally, guanidines are formed by reacting the intermediate compounds with suitable amines.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-2-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivation of more complex molecules, which can be utilized in various chemical reactions. For instance, it can undergo oxidation, reduction, and substitution reactions to yield different derivatives that may have enhanced properties or activities .

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |

| Substitution | Halogens, nucleophiles | Polar solvents |

Biological Applications

Inhibition of Protein Kinases

One of the significant biological applications of this compound is its role as an inhibitor of serine/threonine protein kinase PLK4. This inhibition disrupts the centriole duplication pathway, leading to cell cycle arrest and potential apoptosis. This mechanism is particularly relevant in cancer research, where targeting cell division pathways can provide therapeutic benefits .

Potential Antimicrobial Properties

Research indicates that 2-pyrimidin-2-ylpropan-2-amine; hydrochloride exhibits antimicrobial and antiviral properties. Its effectiveness against various pathogens has been studied, suggesting potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Therapeutic Effects

The compound has been investigated for its anti-inflammatory and anti-cancer activities. For example, studies have shown that it can inhibit collagen prolyl-4-hydroxylase activity, which is crucial in collagen synthesis. This inhibition may be beneficial in treating fibrotic diseases .

Case Study: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A study explored the design of selective inhibitors for nNOS using derivatives similar to 2-pyrimidin-2-ylpropan-2-amine; hydrochloride. These inhibitors showed promise in targeting neurodegenerative disorders while overcoming issues related to bioavailability typically seen with arginine mimetics .

Industrial Applications

Development of New Materials

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow it to be used in creating polymers or other materials with specific characteristics tailored for particular applications .

Mechanism of Action

The mechanism of action of 2-Pyrimidin-2-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-pyrimidin-2-ylpropan-2-amine hydrochloride with structurally related compounds, emphasizing differences in substituents, heterocycles, and properties:

Key Differences

Heterocycle Variants :

- Pyrimidine vs. pyridine (e.g., 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride) alters electronic properties and binding affinity. Pyrimidines offer two nitrogen atoms for hydrogen bonding, enhancing target specificity compared to pyridines .

- Substitution patterns (e.g., isopropyl in [(2-isopropylpyrimidin-4-yl)methyl]amine dihydrochloride) influence steric bulk and solubility .

Amine Configuration :

- Primary vs. tertiary amines affect reactivity and salt formation. Tertiary amines (as in the target compound) generally exhibit lower basicity but better metabolic stability .

Physicochemical Properties: Solubility: The hydrochloride salt of 2-pyrimidin-2-ylpropan-2-amine enhances aqueous solubility compared to non-salt forms (e.g., free base of isopropylamine hydrochloride) . Melting Points: Isopropylamine hydrochloride melts at 160°C, while pyrimidine derivatives often have higher melting points due to aromatic stacking .

Biological Activity :

- Piperidine-containing analogs (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) show improved blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

2-Pyrimidin-2-ylpropan-2-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H10ClN3

- Molecular Weight : 175.63 g/mol

The biological activity of this compound is primarily attributed to its role as a ligand in enzyme inhibition and its interaction with various biological targets. It has been investigated for its potential to modulate pathways involved in cell signaling and metabolism.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell proliferation and survival .

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. The hydrochloride salt form has been noted for its efficacy against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 6.5 μg/mL |

| Candida albicans | 250 μg/mL |

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Case Studies

- Study on Cancer Cell Lines : In a study published by MDPI, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability, corroborating its potential as an anticancer agent .

- In Vivo Efficacy : A recent animal study demonstrated that administration of the compound significantly reduced tumor size in a xenograft model of human cancer, supporting its therapeutic potential .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Toxicological assessments indicate:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These findings necessitate careful handling and further investigation into the long-term effects of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyrimidin-2-ylpropan-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, pyrimidine derivatives can react with propan-2-amine under acidic conditions, followed by hydrochloride salt formation. Key reagents include sodium borohydride (reduction) or thionyl chloride (HCl salt formation) .

- Purity Optimization : Use column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) or recrystallization in ethanol-water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. What safety protocols are critical when handling 2-Pyrimidin-2-ylpropan-2-amine hydrochloride?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (OSHA HCS H335) .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste. For exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Q. How is 2-Pyrimidin-2-ylpropan-2-amine hydrochloride characterized structurally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : -NMR (DMSO-d6) to confirm amine and pyrimidine proton environments.

- X-ray Crystallography : Resolve crystal structure (monoclinic space groups common for similar hydrochlorides) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~186.6 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Approach :

- Batch Consistency : Verify purity (>98% via HPLC) and salt stoichiometry (elemental analysis for Cl content) .

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., IC50 determination under identical serum conditions) .

- Meta-Analysis : Compare data across studies using tools like PubChem BioActivity Data, filtering by assay type (e.g., kinase inhibition vs. receptor binding) .

Q. What experimental design considerations are critical for assessing its pharmacokinetic properties?

- Key Factors :

- Solubility Profiling : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life. Monitor metabolites via LC-MS/MS .

- In Vivo Models : Administer via intravenous and oral routes in rodents, with plasma sampling at 0, 1, 2, 4, 8, 24 hours post-dose. Calculate AUC and C .

Q. How can crystallization challenges during synthesis be systematically addressed?

- Optimization Strategies :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, isopropanol) for crystal nucleation .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturation temperature to enhance crystal lattice formation .

- Additive Screening : Introduce trace acetic acid or seed crystals to direct polymorph formation .

Q. What advanced analytical methods validate its interaction with target proteins?

- Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize target protein on CM5 chip; measure binding kinetics (k/k) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray Co-crystallography : Resolve compound-protein complexes at <3 Å resolution to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.